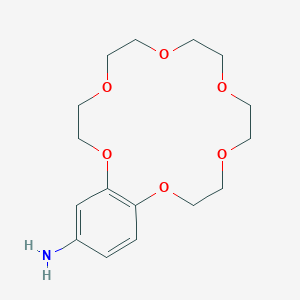

4'-Aminobenzo-18-crown-6

Descripción general

Descripción

4’-Aminobenzo-18-crown-6 is a cyclic compound widely used as an ionophore . It coordinates with metal ions more readily than other ligands due to its planar oxygen atoms, which provide a strong negative potential barrier .

Synthesis Analysis

4’-Aminobenzo-18-crown-6 can be synthesized by a catalytic hydrogenation reaction . It can also be easily functionalized with magnetic nanoparticles and used as a solid-phase extraction adsorbent for the determination of Pb2+ .Molecular Structure Analysis

The empirical formula of 4’-Aminobenzo-18-crown-6 is C16H25NO6 . Its molecular weight is 327.37 . The SMILES string representation of its structure isNc1ccc2OCCOCCOCCOCCOCCOc2c1 . Chemical Reactions Analysis

4’-Aminobenzo-18-crown-6 can be easily functionalized with magnetic nanoparticles and used as a solid-phase extraction adsorbent for the determination of Pb2+ . It can also be used as a metal complexing agent to prepare a variety of molecular complexes .Physical And Chemical Properties Analysis

4’-Aminobenzo-18-crown-6 is a technical grade compound with a quality level of 100 . It has ≤10% water impurities and should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Solid-Phase Extraction Adsorbent for Determination of Pb2+

4’-Aminobenzo-18-crown-6 can be functionalized with magnetic nanoparticles and used as a solid-phase extraction adsorbent for the determination of lead metal ions (Pb2+) . This is achieved through a self-assembly approach between 4’-aminobenzo-18-crown-6 (AB18C6) and Fe3O4–CHO via dehydration condensation . The modified Fe3O4 (Fe3O4@AB18C6) has excellent adsorbability and selectivity for Pb2+, which is because the cavity of AB18C6 matches with the size of Pb2+ .

Metal Complexing Agent

4’-Aminobenzo-18-crown-6 can also be used as a metal complexing agent to prepare a variety of molecular complexes . The planar oxygen atoms in the compound provide a strong negative potential barrier, allowing it to coordinate with metal ions more readily than other ligands .

Surface Modification for Detection of Pb(II) Ions

The compound can be used in the surface modification by coating with dithiocarbamate on AuNPs for use as a calorimetric probe for the detection of Pb(II) ions in wastewater .

Preparation of Thiophene Analogs

4’-Aminobenzo-18-crown-6 can be used as a precursor for the preparation of thiophene analogs containing copolymers of crown ether to study the chromic properties .

Safety And Hazards

4’-Aminobenzo-18-crown-6 is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Direcciones Futuras

4’-Aminobenzo-18-crown-6 can be used in the surface modification by coating with dithiocarbamate on AuNPs for use as a calorimetric probe for the detection of Pb (II) ions in wastewater . It can also be used as a precursor for the preparation of thiophene analogs containing copolymers of crown ether to study the chromic properties . It has the potential to functionalize the gold surface to fabricate an electrochemical sensor for the specific detection of potassium ions .

Propiedades

IUPAC Name |

2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-trien-20-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO6/c17-14-1-2-15-16(13-14)23-12-10-21-8-6-19-4-3-18-5-7-20-9-11-22-15/h1-2,13H,3-12,17H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXYILUXRGTFGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCOC2=C(C=CC(=C2)N)OCCOCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942732 | |

| Record name | 2,3,5,6,8,9,11,12,14,15-Decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecin-18-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Aminobenzo-18-crown-6 | |

CAS RN |

205504-06-9, 68941-06-0 | |

| Record name | 2,3,5,6,8,9,11,12,14,15-Decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecin-18-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Aminobenzo-18-crown-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2564377.png)

![methyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylate](/img/structure/B2564380.png)

![1-(3,4-Dimethoxyphenyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2564382.png)

![6-[(oxolan-2-yl)methyl]-5H,6H,6aH,11H-isoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2564385.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide](/img/structure/B2564389.png)